N-(4-methoxyphenyl)pyridin-4-amine

Description

Nomenclature and Structural Characteristics within the Pyridin-4-amine Class

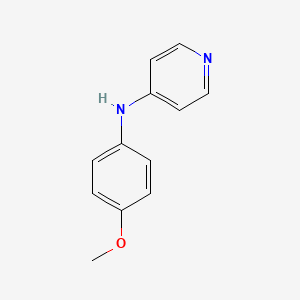

The systematic IUPAC name for this compound is N-(4-methoxyphenyl)pyridin-4-amine. bldpharm.com It is also known by the synonym 4-(4-pyridylamino)-methoxybenzene. guidechem.com The naming convention for unsymmetrical secondary amines, such as this one, designates the largest carbon chain as the base, with other groups attached to the nitrogen atom listed as N-substituents. libretexts.org

Structurally, the molecule consists of a pyridine (B92270) ring substituted with an amino group at the 4-position. This amino group is, in turn, attached to a 4-methoxyphenyl (B3050149) group. The parent compound, pyridin-4-amine (also known as 4-aminopyridine), is a white crystalline solid. nih.gov The addition of the N-(4-methoxyphenyl) group introduces further complexity and potential for varied intermolecular interactions. The pyridine nitrogen atom possesses an unshared pair of electrons, which can facilitate the formation of coordination bonds. nih.gov The solubility of pyridin-4-amine is highest in polar solvents due to the hydrogen bonding capacity of the amine group, a property that is modified by the presence of the larger, more hydrophobic methoxyphenyl group in this compound. solubilityofthings.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 35488-09-6 | bldpharm.comguidechem.com |

| Molecular Formula | C12H12N2O | bldpharm.comguidechem.com |

| Molecular Weight | 200.24 g/mol | chemenu.comguidechem.com |

| IUPAC Name | This compound | bldpharm.com |

Academic Significance and Research Trajectories of N-Arylpyridinamines

The academic significance of N-arylpyridinamines lies primarily in their potential as biologically active molecules. This class of compounds has been a focus of research for the development of new therapeutic agents, particularly in oncology. For instance, studies on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have identified them as a novel class of tubulin polymerization inhibitors. nih.gov These compounds have shown significant anti-proliferative activity against various human tumor cell lines. nih.govnih.gov

Research has shown that specific structural modifications on the N-arylpyridinamine scaffold can lead to potent biological activity. For example, the introduction of a methyl group on the amine nitrogen and various substituents on the pyridine ring has led to the discovery of compounds with submicromolar GI50 values in cellular assays. nih.gov These compounds were found to inhibit tubulin assembly and competitively inhibit the binding of colchicine (B1669291) to tubulin, indicating their potential as anticancer agents that target the microtubule network of cancer cells. nih.gov

Furthermore, coordination complexes of pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have demonstrated selective anticancer activity. mdpi.com While not directly N-arylpyridinamines, this research highlights the versatility of the pyridine and methoxyphenyl moieties in designing biologically active compounds. The ongoing research into N-arylpyridinamines and related structures continues to be a promising trajectory for the discovery of new chemical entities with potential therapeutic applications.

Interactive Data Table: Research Findings on Related N-Arylpyridinamines

| Compound Class | Research Focus | Key Findings | References |

|---|---|---|---|

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin Polymerization Inhibitors, Anticancer Activity | Discovered new leads with submicromolar GI50 values against human tumor cell lines; significant inhibition of tubulin assembly. | nih.govnih.gov |

Properties

IUPAC Name |

N-(4-methoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXBNBZNGNIUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to N-(4-methoxyphenyl)pyridin-4-amine

The direct formation of the C-N bond between the pyridine (B92270) and aniline (B41778) moieties is a common and efficient approach to synthesizing this compound.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The versatility of this method allows for the synthesis of a wide range of aryl amines, including this compound, often with high yields and good functional group tolerance. wikipedia.orgnih.gov

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of ligands, often bulky and electron-rich phosphines, is crucial for the efficiency of the reaction. youtube.comorganic-chemistry.org

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Catalyst | Typically a Palladium(0) source, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand. |

| Ligands | Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are commonly employed to enhance catalytic activity. youtube.comresearchgate.net |

| Reactants | An aryl halide (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) and an amine (e.g., 4-methoxyaniline). |

| Base | A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. libretexts.orgnih.gov |

| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are common. |

Research has demonstrated the successful application of Buchwald-Hartwig amination for the synthesis of various N-arylpyridinamine derivatives. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov

While the Suzuki-Miyaura coupling is primarily a carbon-carbon bond-forming reaction, its principles are relevant to the synthesis of biaryl systems, which are structurally related to N-arylpyridines. researchgate.netnih.govresearchgate.net The reaction typically couples an organoboron compound with an aryl halide or triflate, catalyzed by a palladium complex. researchgate.net

Recent advancements have explored the "aminative Suzuki-Miyaura coupling," which directly forms a C-N-C linkage from aryl halides and boronic acids, effectively merging the pathways of Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov This innovative approach could provide a novel route to N-arylpyridinamines.

Nucleophilic aromatic substitution (SNAr) offers another direct route to this compound. This reaction involves the attack of a nucleophile, in this case, 4-methoxyaniline, on an electron-deficient pyridine ring that is substituted with a good leaving group (e.g., a halogen) at the 4-position. stackexchange.comyoutube.commasterorganicchemistry.com

The pyridine ring's nitrogen atom withdraws electron density, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack. stackexchange.comyoutube.com The presence of an electron-withdrawing group on the pyridine ring can further activate the substrate towards SNAr. masterorganicchemistry.com The reaction proceeds through a high-energy Meisenheimer intermediate. stackexchange.com

Table 2: Factors Influencing SNAr Reactions on Pyridine

| Factor | Influence on Reaction |

| Leaving Group | The reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com |

| Pyridine Ring Substitution | Electron-withdrawing groups at positions ortho or para to the leaving group accelerate the reaction. masterorganicchemistry.com |

| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | Polar aprotic solvents are often used to solvate the cationic counter-ion of the nucleophile. |

An efficient, environmentally friendly method for the nucleophilic aromatic substitution of chlorine atoms by primary and secondary amines on various nitrogen-containing fused heterocycles has been developed using PEG400 as a solvent. nih.gov

Beyond the more common methods, other direct amination protocols have been explored for the synthesis of N-aryl amines. These can include reactions catalyzed by other transition metals or metal-free approaches under specific conditions. For example, the unexpected cyclization of isonicotinoyl-N-phenyl hydrazine (B178648) carbothioamide catalyzed by cobalt(II) acetate (B1210297) led to the formation of a related N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivative. researchgate.net

Cross-Coupling Reaction Strategies for C–N Bond Formation

Synthetic Approaches for Related N-Arylpyridinamine Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences, starting with the synthesis of a core intermediate that is then further functionalized. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. nih.govnih.gov The synthesis of these compounds often starts with a nucleophilic aromatic substitution reaction to form the N-aryl bond, followed by N-alkylation or other modifications to the pyridine or aniline ring. nih.gov

Co-catalyzed Cyclization Reactions

Cobalt-catalyzed reactions are instrumental in the synthesis of complex heterocyclic structures. In a notable example, a cobalt(II)-catalyzed cyclization was used to synthesize a related oxadiazole derivative. The process began with the preparation of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide. This intermediate was synthesized by refluxing a mixture of 4-methoxyphenyl (B3050149) isothiocyanate and isonicotinohydrazide in ethanol. nih.gov

The subsequent cyclization was achieved by dissolving the carbothioamide intermediate in a methanol (B129727) and chloroform (B151607) mixture and adding a methanolic solution of cobalt(II) chloride (CoCl₂·6H₂O). nih.gov This reaction, stirred for two hours, resulted in the formation of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate with a 60.6% yield. nih.gov This type of cyclo-desulfurization, where the cobalt(II) ion likely acts as a Lewis acid, demonstrates an effective pathway for creating complex heterocyclic systems from precursors containing the N-(4-methoxyphenyl) and pyridine moieties. nih.gov

| Starting Material | Catalyst | Product | Yield (%) | Ref |

| 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | CoCl₂·6H₂O | N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate | 60.6 | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times and improving yields. nih.govfrontiersin.org This method has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives structurally related to this compound.

One prominent application is in the Buchwald-Hartwig amination reaction, a cornerstone of carbon-nitrogen bond formation. nih.govnih.gov Research has demonstrated that microwave irradiation can drastically reduce reaction times for such couplings from hours to mere minutes, achieving moderate to excellent yields. nih.govnih.gov For instance, the synthesis of N-(4-methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine was accomplished by heating a mixture of the corresponding N,N-dimethylacetimidamide derivative with p-anisidine (B42471) and aluminum chloride under microwave irradiation (400 W) at 160 °C for 60 minutes.

Another example involves the synthesis of triazolo[1,5-a]pyridines. When a reaction to form a specific isomer was conducted at 140 °C in a microwave medium, the desired product was obtained in an 89% yield within 3 hours, a significant improvement over other conditions. beilstein-journals.org These examples underscore the efficiency and effectiveness of microwave-assisted techniques in synthesizing complex nitrogen-containing heterocyclic compounds. nih.govbeilstein-journals.org

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Ref |

| Amination | N,N-dimethylacetimidamide derivative, p-anisidine, AlCl₃ | Microwave (400W), 160°C, 60 min | N-(4-Methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | 27 | |

| Cyclization | Enaminonitrile, Hydrazine | Microwave, 140°C, 3 hr | 7-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivative | 89 | beilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl Bromide, Secondary Amine | Microwave, 150°C, 10-30 min | C(sp²)-N coupled products | Moderate to Excellent | nih.govnih.gov |

Derivatization of Primary Amine Precursors (e.g., N-alkylation)

The derivatization of amine precursors, particularly through N-alkylation, is a fundamental strategy for modifying molecular properties. In the context of N-(4-methoxyphenyl)pyridin-amine scaffolds, N-alkylation has been employed to synthesize libraries of new compounds for biological screening.

A study on N-(4-methoxyphenyl)pyridin-2-amines demonstrated a straightforward N-alkylation procedure. The secondary amine precursor, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, was treated with sodium hydride (NaH) to form the corresponding anion. Subsequent reaction with an alkylating agent, such as methyl iodide, in dimethylformamide (DMF) yielded the N-methylated tertiary amine product. This method was also used to introduce other alkyl groups, like allyl and cyclopentyl, onto the nitrogen atom.

Similarly, the N-alkylation of a related thieno[3,2-d]pyrimidin-4-amine (B90789) core was achieved by treating the N-(4-methoxyphenyl) substituted amine with sodium hydride and methyl iodide in DMF at 0 °C, warming to room temperature to yield the N,N-disubstituted product. acs.org These N-alkylation reactions are crucial for exploring the structure-activity relationships of these classes of compounds.

| Precursor | Reagents | Product | Ref |

| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | 1. NaH, DMF; 2. Methyl Iodide | 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine | |

| N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine | NaH, Methyl Iodide, DMF | N-(4-methoxyphenyl)-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine | acs.org |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

Proton (¹H) NMR Analysis

While specific, publicly available ¹H NMR spectral data for N-(4-methoxyphenyl)pyridin-4-amine is limited, the expected proton signals can be inferred from the analysis of closely related structures, such as 2-fluoro-N-(4-methoxyphenyl)pyridin-4-amine. For this compound, the ¹H NMR spectrum would characteristically display signals corresponding to the protons of the pyridinyl and methoxyphenyl groups.

The protons on the pyridine (B92270) ring are expected to appear as distinct doublets or multiplets in the aromatic region of the spectrum. The protons on the 4-methoxyphenyl (B3050149) ring would also resonate in this region, typically as two distinct doublets due to the para-substitution pattern. A singlet corresponding to the three protons of the methoxy (B1213986) group (–OCH₃) would be observed in the upfield region of the spectrum. The amine (–NH) proton would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of a molecule. For this compound, the carbon signals have been reported, offering a clear confirmation of its structure. The distinct chemical shifts for each carbon atom in the pyridine and methoxyphenyl rings, as well as the methoxy group, are diagnostic.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C (Pyridinyl) | 157.6 |

| C (Pyridinyl) | 156.5 |

| C (Pyridinyl) | 147.4 |

| C (Methoxyphenyl) | 131.4 |

| C (Methoxyphenyl) | 125.8 |

| C (Methoxyphenyl) | 114.9 |

| C (Pyridinyl) | 107.5 |

| C (Pyridinyl) | 91.6 |

| -OCH₃ | 55.5 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be used to confirm the connectivity of protons within the pyridine and the methoxyphenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation between the amine proton and carbons in both the pyridine and phenyl rings, as well as between the methoxy protons and the corresponding carbon on the phenyl ring.

As of the latest search, specific COSY and HMBC data for this compound are not publicly available.

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. No specific HRMS data for this compound was found in the conducted searches.

Infrared (IR) Spectroscopy Studies

An experimental Infrared (IR) spectrum for this compound has not been reported in the reviewed literature. However, the expected characteristic vibrational frequencies can be predicted based on its functional groups: a secondary amine, a pyridine ring, a phenyl ring, and a methoxy group. The IR spectrum is anticipated to show key absorptions corresponding to the stretching and bending vibrations of its constituent bonds.

The N-H stretching vibration of the secondary amine is a key diagnostic peak and is expected to appear as a single, sharp to medium band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations for the aromatic amine would likely be observed in the 1250-1360 cm⁻¹ range.

The aromatic rings (pyridine and phenyl) will present multiple characteristic bands. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the rings are expected in the 1400-1600 cm⁻¹ region. The C=N stretching of the pyridine ring is also found in this range, often near 1600 cm⁻¹. researchgate.net

The methoxy group (-OCH₃) introduces strong, characteristic bands. An asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹. The presence of these bands would be a strong indicator of the methoxy functionality.

Based on related compounds like 4-aminopyridine (B3432731) and various methoxyphenyl derivatives, the following table summarizes the predicted IR absorption bands for this compound. researchgate.netnist.gov

Table 1: Predicted IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine & Phenyl Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 |

| C=C and C=N Stretch | Aromatic Rings | 1400 - 1600 |

| N-H Bend | Secondary Amine | 1550 - 1650 |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 |

| Symmetric C-O-C Stretch | Aryl Ether | ~1040 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Specific experimental UV-Visible absorption and fluorescence data for this compound are not available in the surveyed literature. The molecule contains pyridine and methoxy-substituted aniline (B41778) chromophores, which are known to absorb UV radiation. The conjugation between the phenyl ring, the amine linker, and the pyridine ring is expected to result in electronic transitions, likely in the UV region.

While direct data is absent, some related, more complex structures containing a 4-(4-methoxyphenyl) moiety have been reported to exhibit fluorescence. For instance, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was found to emit blue fluorescence at 437 nm upon excitation at 332 nm. researchgate.net However, it is important to note that the electronic properties are highly dependent on the entire molecular structure, and one cannot directly extrapolate these findings to this compound. Further experimental investigation is required to determine its specific absorption and emission characteristics.

X-ray Crystallography for Solid-State Structure Elucidation

A search of the scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, a detailed analysis of its solid-state structure, including its crystal system, space group, and specific intermolecular interactions from experimental data, cannot be provided at this time. The following subsections are consequently based on general principles and analysis of closely related structures.

Without an experimental single-crystal X-ray diffraction study, the crystal system and space group for this compound remain undetermined. Related aromatic amine and pyridine derivatives crystallize in various systems, with monoclinic (e.g., P2₁/c or P2₁/n) and orthorhombic space groups being common. researchgate.netresearchgate.net For example, the related compound 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine crystallizes in the monoclinic P2₁/c space group. researchgate.net However, the actual crystal packing is dependent on the specific intermolecular forces at play, which can only be confirmed through experimental structure determination.

The molecular structure of this compound possesses functional groups capable of forming significant intermolecular interactions that would dictate its supramolecular assembly. The secondary amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen atom is a potential hydrogen bond acceptor.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. However, this analysis is entirely dependent on the availability of a crystallographic information file (CIF) from X-ray diffraction data. As no crystal structure for this compound has been reported, a Hirshfeld surface analysis cannot be performed. Such an analysis would typically quantify the relative contributions of different intermolecular contacts, such as H···H, C···H, and O···H interactions, to the total crystal packing.

Thermal Analysis Techniques for Stability Assessment

Experimental data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not available in the reviewed literature.

TGA would provide information on the thermal stability and decomposition profile of the compound, while DSC would identify phase transitions such as melting and crystallization points. For context, related heterocyclic compounds have shown significant thermal stability. For example, a study on 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile reported thermal stability up to 300 °C. researchgate.net Another precursor molecule, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, was also characterized by thermal analysis, indicating the utility of this technique for stability assessment of similar scaffolds. nih.gov However, without direct experimental measurement, the specific thermal properties of this compound remain unknown.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminopyridine |

| 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile |

| 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The results provide information about the thermal stability and composition of the material.

A hypothetical TGA analysis of this compound would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition profile. The resulting TGA curve would plot the percentage of weight loss on the y-axis against the temperature on the x-axis.

Hypothetical Data Table for TGA of this compound:

| Temperature Range (°C) | Weight Loss (%) | Corresponding Process |

| Onset to Tdec | - | Thermal decomposition begins |

| Tdec to Final Temp | - | Stepwise or continuous weight loss corresponding to the fragmentation of the molecule |

| Final Temp | - | Residual mass, if any |

Note: This table is for illustrative purposes only as no experimental data is available.

The decomposition temperature (Tdec), often taken as the onset of significant weight loss, would be a key parameter indicating the thermal stability of the compound. The pattern of weight loss could also provide insights into the decomposition mechanism, for instance, the loss of the methoxy group followed by the pyridinamine moiety.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would reveal its melting point and the associated enthalpy of fusion. The sample would be heated at a controlled rate, and the heat flow would be monitored. An endothermic peak on the DSC thermogram would indicate the melting point of the compound.

Hypothetical Data Table for DSC of this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | - | - | - |

Note: This table is for illustrative purposes only as no experimental data is available.

The melting point is a fundamental physical property that provides an indication of the purity of the compound. The enthalpy of fusion would quantify the energy required to melt the crystalline structure. Any other phase transitions, if present, would also be detected by DSC.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For compounds analogous to N-(4-methoxyphenyl)pyridin-4-amine, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G+(d,p), have been employed to analyze their molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

For instance, in a study of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, a Schiff base with a methoxyphenyl group, DFT calculations were used to correlate experimental data from FT-IR, UV-Vis, and NMR with theoretical predictions. researchgate.net The computed vibrational frequencies and electronic transitions showed good agreement with the experimental data. researchgate.net Similarly, DFT has been successfully used to predict the charge distribution and vibrational modes of aminopyridines, which are core components of the target molecule. researchgate.net

In the structural analysis of N-(4-methoxyphenyl)picolinamide, a related amide, wavefunctions were derived using the Gaussian B3LYP-D2/6-31G(d,p) method to perform energy framework calculations. nih.gov These calculations are crucial for understanding the intermolecular forces that govern the crystal packing. nih.gov

Table 1: Comparison of Experimental and Computational Data for a Related Schiff Base

| Spectral Data | Experimental Value | Theoretical Value (DFT) |

|---|---|---|

| Azomethine (C=N) stretch (cm⁻¹) | 1616 | - |

| UV-Vis λmax (nm) | - | 302 and 361 |

| ¹H-NMR Chemical Shift (ppm) | - | 9.81 (azomethine proton) |

Data from a study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable in understanding the reactive behavior of molecules by visualizing the charge distribution. The MEP surface indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For a related compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis revealed distinct zones of positive and negative potential. Positive potentials of +50.98 and +42.92 kcal/mol were observed around the N-H bonds, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. nih.gov Conversely, negative potentials of -42.22 and -34.63 kcal/mol were located near the carbonyl oxygen atoms, highlighting these as sites for electrophilic attack and hydrogen bond acceptors. nih.gov This analysis helps to explain the formation of specific hydrogen bonds observed in the crystal structure. nih.gov For this compound, similar MEP analysis would likely show a negative potential around the pyridine (B92270) nitrogen and a positive potential around the amine hydrogen, indicating their roles in intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational landscape of molecules.

Conformation analysis is essential for understanding the three-dimensional structure and stability of flexible molecules. In a study on N-(4-methoxyphenyl)picolinamide, structural analysis revealed that the non-hydrogen atoms are nearly coplanar. nih.gov The dihedral angle between the pyridine and benzene (B151609) rings was found to be 14.25(5)°. nih.gov The planarity of the molecule is stabilized by two intramolecular hydrogen bonds. nih.gov For this compound, similar conformational analyses would be necessary to determine the preferred orientation of the pyridine and methoxyphenyl rings relative to each other. Energy minimization calculations, often performed using molecular mechanics force fields like MM2, would help identify the most stable conformers.

Binding energy calculations are crucial for quantifying the strength of interactions between molecules, such as in a crystal lattice or a protein-ligand complex. For N-(4-methoxyphenyl)picolinamide, energy framework calculations, which are a form of binding energy calculation, were performed to understand the stability of its crystal structure. The total interaction energy was calculated to be -138.3 kJ/mol, with electrostatic and dispersion forces being the dominant contributors. nih.gov

In studies of related sulfonamide compounds, molecular docking was used to estimate the binding affinity to biological targets. mdpi.com For example, a sulfonamide with an indole (B1671886) moiety showed a docking score of -8.70 kcal/mol when binding to the active site of SARS-CoV 3CL protease. mdpi.com Similar binding energy calculations for this compound would be invaluable in assessing its potential for various applications, including materials science and medicinal chemistry.

Table 2: Calculated Interaction Energies for N-(4-methoxyphenyl)picolinamide

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic (E_ele) | Dominant Contributor |

| Dispersion (E_dis) | Dominant Contributor |

| Polarization (E_pol) | - |

| Repulsion (E_rep) | - |

| Total Interaction Energy (E_tot) | -138.3 |

Data from a study on N-(4-methoxyphenyl)picolinamide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational chemistry. These methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR provides a framework to understand the structural requirements for their biological effects and to predict the activity of novel, unsynthesized derivatives.

2D-QSAR Model Development and Validation

While specific 2D-QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles of 2D-QSAR model development and validation are well-established and would be applicable. researchgate.netuniroma1.itnih.gov The process involves a series of critical steps to ensure the model is robust, predictive, and not a result of chance correlation. researchgate.net

The development of a 2D-QSAR model for a series of compounds, including this compound derivatives, would commence with the careful curation of a dataset. This dataset would comprise the chemical structures of the compounds and their corresponding biological activities, often expressed as IC₅₀ or EC₅₀ values. The two-dimensional chemical structures are then used to calculate a variety of numerical descriptors that encode constitutional, topological, and electronic features of the molecules.

The subsequent phase involves the selection of the most relevant descriptors that correlate with the biological activity. This is typically achieved through statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms such as genetic function approximation (GFA). researchgate.net The goal is to build a mathematical equation that can quantitatively predict the biological activity based on the values of the selected descriptors.

Validation is a crucial aspect of 2D-QSAR modeling to ascertain the reliability and predictive power of the developed model. uniroma1.itnih.gov This process is typically divided into internal and external validation.

Internal validation techniques, such as leave-one-out cross-validation (q²), are employed to assess the model's robustness. A high q² value indicates that the model is not overfitted to the training data.

External validation is considered the most stringent test of a QSAR model's predictive capability. uniroma1.it It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is evaluated using statistical metrics such as the predicted residual sum of squares (PRESS) and the correlation coefficient between the predicted and observed activities of the test set compounds (R²pred). A high R²pred value signifies a model with strong predictive power.

The applicability domain (AD) of the model must also be defined. researchgate.net The AD specifies the chemical space for which the model can make reliable predictions. This is important to ensure that predictions for new compounds are trustworthy.

Theoretical Prediction of Biological Activity

The ultimate goal of developing a validated 2D-QSAR model is to theoretically predict the biological activity of novel compounds. uniroma1.it For this compound and its derivatives, such a model could be instrumental in guiding the synthesis of new analogs with potentially enhanced potency.

Based on the established mathematical relationship from a validated 2D-QSAR model, the biological activity of a new compound, for which experimental data is not yet available, can be calculated. This is achieved by first calculating the values of the relevant 2D descriptors for the new molecule and then inputting these values into the QSAR equation.

For instance, studies on related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have identified them as a class of tubulin polymerization inhibitors. nih.gov A hypothetical 2D-QSAR model for this class of compounds could predict their anti-proliferative activity against various cancer cell lines. The model might reveal that specific topological or electronic features of the this compound scaffold are critical for this activity.

The predictions from a QSAR model can be used to prioritize which novel compounds to synthesize and test experimentally, thereby saving significant time and resources in the drug discovery process. It is important to note that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide and streamline the research effort.

Mechanistic Elucidation of Biological Activity

Molecular Target Identification and Ligand-Target Interaction Analysis

Research into the mechanism of action for N-(4-methoxyphenyl)pyridin-amine derivatives points toward a specific and significant interaction with a key component of the cellular cytoskeleton.

The primary molecular target identified for derivatives of N-(4-methoxyphenyl)pyridin-amine is the protein tubulin . nih.gov Tubulin is a crucial protein that polymerizes to form microtubules, essential structures for cell division, intracellular transport, and maintenance of cell shape. Studies on closely related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine compounds have demonstrated that these molecules bind directly to tubulin, thereby initiating a cascade of anti-proliferative effects. nih.govnih.gov This targeted binding is a hallmark of a class of drugs known as microtubule targeting agents.

The interaction with tubulin has been further characterized through competitive binding assays. These experiments reveal that N-(4-methoxyphenyl)pyridin-amine derivatives bind to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov Colchicine is a well-known natural product that inhibits microtubule formation by binding to a specific site on β-tubulin.

Competitive binding assays are performed to determine if a test compound binds to the same site as a known ligand. In this case, studies showed that N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives competitively inhibited the binding of colchicine to tubulin, indicating they occupy the same or an overlapping binding pocket. nih.gov The affinity for this site is significant, with effects comparable to those of Combretastatin A-4 (CA-4), a potent clinical candidate that also targets the colchicine site. nih.gov The pyridine (B92270) scaffold is a recognized feature in many compounds designed to act as colchicine site ligands (CSL), aiming to improve their pharmacological properties. researchgate.net

Table 1: Biological Activity of Lead N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives

| Compound | Mean GI50 (μM)¹ | Tubulin Assembly IC50 (μM)² | Colchicine Binding Inhibition (%)³ |

|---|---|---|---|

| 6a | 0.19-0.41 | 1.7 | ≥80 |

| 7g | 0.19-0.41 | 1.4 | ≥80 |

| 8c | 0.19-0.41 | 1.5 | ≥80 |

| CA-4 (Reference) | Not Reported | 1.2 | Not Reported |

¹ GI50: The concentration causing 50% growth inhibition in human tumor cell lines. Data range represents values across A549, KB, KBVIN, and DU145 cell lines. nih.gov

² IC50: The concentration causing 50% inhibition of tubulin assembly.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeJ0F06V2L5-nUQJJvR-AT2FBBvmIPn8RBMLC9NqaflySruK8AMbQ--Q6Xbg7UosZXcJR5v87J_2pI8KnQ7JmrMv5oB_4JDcb1Jaxo77x95FtlPNVS2QIaiA0CRjolDPudW5G5SZApuHRzGA%3D%3D)]

³ Percentage of inhibition of colchicine binding to tubulin.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeJ0F06V2L5-nUQJJvR-AT2FBBvmIPn8RBMLC9NqaflySruK8AMbQ--Q6Xbg7UosZXcJR5v87J_2pI8KnQ7JmrMv5oB_4JDcb1Jaxo77x95FtlPNVS2QIaiA0CRjolDPudW5G5SZApuHRzGA%3D%3D)]Modulation of Specific Biological Pathways

By binding to tubulin, N-(4-methoxyphenyl)pyridin-4-amine and its analogues directly interfere with critical cellular pathways, leading to cell cycle arrest and inhibition of cell proliferation.

The most direct consequence of the binding of these compounds to the colchicine site on tubulin is the potent inhibition of tubulin polymerization . nih.govnih.gov Microtubules are dynamic polymers, constantly undergoing phases of assembly (polymerization) and disassembly (depolymerization). By binding to tubulin subunits, the compounds prevent them from assembling into microtubules. nih.gov This disruption of microtubule dynamics is a key mechanism for their cytotoxic effects. The inhibitory concentration (IC₅₀) for tubulin assembly for lead compounds is in the low micromolar range, comparable to established tubulin inhibitors like CA-4. nih.gov

While the primary mechanism involves tubulin, related compounds have been shown to modulate other intracellular signaling pathways. For instance, N-(4-methoxyphenyl) caffeamide, which shares the N-(4-methoxyphenyl) moiety, has been found to activate the phosphorylation of protein kinase B (AKT) and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.gov This activation leads to the inhibition of the microphthalmia-associated transcription factor (MITF), a key regulator in melanogenesis. nih.gov While this activity was observed in a different molecular context (a caffeamide derivative), it suggests that the N-(4-methoxyphenyl) group may contribute to interactions with various kinase-regulated pathways. There is currently no specific data from the provided search results detailing the effects of this compound on mitochondrial membrane potential or the production of reactive oxygen species.

The principal enzyme-inhibitory activity identified for N-(4-methoxyphenyl)pyridin-amine derivatives is the functional inhibition of tubulin polymerization, as detailed previously. nih.gov

Investigations into structurally related compounds provide insights into other potential enzymatic targets. The caffeamide derivative, N-(4-methoxyphenyl) caffeamide, was shown to inhibit the enzymatic activity of tyrosinase , a key enzyme in melanin (B1238610) synthesis. nih.gov No direct evidence from the analyzed sources indicates that this compound inhibits enzymes associated with inflammatory pathways, ATP synthase, or Cyclin G-associated kinase (GAK).

Applications in Catalysis

Role as a Ligand in Coordination Chemistry for Catalyst Development

The presence of multiple nitrogen atoms in N-(4-methoxyphenyl)pyridin-4-amine allows it to function as an effective ligand, coordinating with various metal centers to form stable and catalytically active complexes. The pyridine (B92270) nitrogen and the exocyclic amine nitrogen can both participate in binding to a metal ion, allowing for the formation of chelate rings that enhance the stability of the resulting coordination compounds.

Research has shown that related structures, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, which has a similar aniline (B41778) core, are flexible and multimodal ligands capable of forming a range of metal complexes with ions like copper, cobalt, and manganese. rsc.org These complexes can exist as discrete molecules, dimers, or even one-dimensional coordination polymers, highlighting the versatility of this ligand scaffold in constructing diverse supramolecular architectures. rsc.org The coordination of ligands like 4-cyanopyridine (B195900) to cobalt(II) porphyrin complexes has been shown to influence the electronic and structural properties of the metal center, which in turn affects their catalytic activity in processes like the degradation of dyes. nih.gov This demonstrates the principle that modifying the ligand environment around a metal is a key strategy in catalyst design.

Similarly, thiosemicarbazone ligands derived from N-(4-methoxyphenyl)hydrazinecarbothioamide readily coordinate with copper(II) to form complexes. mdpi.com In these complexes, the ligand coordinates to the central metal atom through a set of nitrogen and sulfur donor atoms, forming stable five-membered metallacycles. mdpi.com This ability to form stable coordination compounds is a critical prerequisite for their application in the development of novel catalysts.

Catalytic Activity in Organic Transformations

Beyond its role as a ligand, this compound and its analogues have been investigated for their intrinsic catalytic activity in a variety of important organic reactions.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and organic materials. acs.org The development of effective ligands is crucial for the success of these reactions. acs.org While direct use of this compound as a ligand in published C-N coupling reactions is not extensively documented in the provided results, the synthesis of ligands for such reactions often involves C-N coupling as a key step. acs.org For instance, palladium-catalyzed methods are used to synthesize complex N-aryl benzophenone (B1666685) hydrazones, which are precursors for other reactions. rsc.org

Furthermore, copper-catalyzed Ullmann-type couplings are an attractive, more economical alternative to palladium-based systems for C-N bond formation. nih.gov These reactions often employ N,O- or N,N-donor ligands to facilitate the coupling of aryl halides with various N-nucleophiles. nih.gov The structural motifs present in this compound make it a candidate for investigation as a ligand in such copper-catalyzed systems. Pincer-type nickel(II) catalysts have also proven effective for the C-N cross-coupling of aryl halides with both primary and secondary amines. researchgate.net

The Fischer indole (B1671886) synthesis is a classic acid-catalyzed reaction for producing indoles from phenylhydrazones. nih.govwikipedia.org The reaction involves the cyclization of an N-arylhydrazone, and the substituents on the aryl ring can significantly influence the reaction's outcome. nih.gov For example, the presence of a methoxy (B1213986) group on the phenylhydrazone can lead to unexpected cyclization pathways. nih.gov In one study, refluxing a polycyclic ketone with p-methoxyphenylhydrazine hydrochloride in aqueous pyridine led to a diastereoselective reaction, forming a key intermediate for the synthesis of the alkaloid (−)-physostigmine. rsc.org This highlights the crucial role of the methoxyphenylhydrazine precursor in this complex transformation. rsc.org

Table 1: Key Cycloaddition Reactions and Precursors

| Reaction | Precursor/Catalyst Component | Role | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | p-Methoxyphenylhydrazine | Reactant leading to N-arylhydrazone intermediate | rsc.org |

| 1H-Tetrazole Formation | Various nitriles and sodium azide (B81097) | Reactants | organic-chemistry.org |

| 1H-Tetrazole Formation | Zinc salts, L-proline | Catalysts | organic-chemistry.org |

The formation of 1H-tetrazoles, another important class of heterocyclic compounds, often involves the [3+2] cycloaddition of an azide source with a nitrile. organic-chemistry.org Tetrazoles are considered bioisosteres of carboxylic acids and are found in numerous FDA-approved drugs. nih.gov The synthesis can be catalyzed by various species, including zinc salts and even simple amino acids like L-proline, which facilitate the reaction between nitriles and sodium azide. organic-chemistry.org While this compound is not directly cited as a catalyst, derivatives containing the tetrazole moiety, such as N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, are synthesized for their potential biological activities, underscoring the importance of the tetrazole ring system. vulcanchem.com

Acetylation is a fundamental transformation in organic chemistry. While there is no direct evidence in the provided search results of this compound acting as a catalyst for acetylation, its structural relative, N-(4-methoxyphenyl)acetamide (also known as methacetin), is a product of N-acetylation of p-anisidine (B42471). nih.govnih.gov The pyridine moiety in this compound, being a known base and nucleophilic catalyst, suggests a potential role in promoting acetylation reactions, similar to how 4-(dimethylamino)pyridine (DMAP) is famously used. For instance, in one synthetic route, an N-acetyl group was introduced to a related diarylamine structure, although the specific catalyst for this step was not detailed. nih.gov

The catalytic activity of related compounds extends to other hetero-cyclization reactions. For example, a cobalt(II)-catalyzed reaction resulted in the unexpected cyclization of a precursor to form N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. nih.govresearchgate.net This reaction involves a cyclo-desulfurization process where the Co(II) ion is presumed to act as a Lewis acid catalyst to facilitate the formation of the 1,3,4-oxadiazole (B1194373) ring. nih.gov This demonstrates that metal complexes derived from or similar to this compound can be effective in promoting the synthesis of complex heterocyclic systems. nih.govresearchgate.net

Table 2: Summary of Catalytic Applications

| Reaction Type | Compound/Derivative Role | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Hetero-cyclization | Precursor to 1,3,4-Oxadiazole | Cobalt(II) acetate (B1210297) | Formation of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | nih.govresearchgate.net |

| Fischer Indole Synthesis | Precursor (p-methoxyphenylhydrazine) | Acid catalyst | Formation of indole ring systems for natural product synthesis | rsc.org |

| 1H-Tetrazole Synthesis | N/A (General method) | Zinc salts, L-proline | Synthesis of 5-substituted 1H-tetrazoles from nitriles | organic-chemistry.org |

Applications in Material Science

Development of Organic Light-Emitting Diodes (OLEDs)

There are no available research findings or reports on the use of N-(4-methoxyphenyl)pyridin-4-amine in the development of Organic Light-Emitting Diodes (OLEDs). While derivatives of both pyridine (B92270) and methoxyphenylamine are explored in OLED research, studies specifically investigating this compound as a component, such as a hole-transporting material, emissive material, or host material, have not been found. nih.govacs.orgresearchgate.netacs.org

Components in Organic Semiconductors and Advanced Display Technologies

No literature is available that details the investigation or application of this compound as a component in organic semiconductors or for use in advanced display technologies. The electrical and semiconducting properties of this specific compound have not been characterized in the reviewed literature.

Application in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

There is no documented use of this compound as a sensitizer, hole-transporting material, or any other component in the fabrication of Dye-Sensitized Solar Cells (DSSCs) or Perovskite Solar Cells (PSCs). Research in these areas often focuses on related but structurally different molecules, such as those containing di(p-methoxyphenyl)amine moieties or more complex pyridinyl structures, but not on the specific compound . researchgate.netnih.gov

Use as Electron-Transporting Materials

No studies have been identified that evaluate or propose the use of this compound as an electron-transporting material. While various nitrogen-containing heterocyclic compounds are investigated for their electron-transporting capabilities, there is no specific data available for this compound in this context. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)pyridin-4-amine, and how can reaction conditions be tuned to maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, alkylation of pyridin-4-amine derivatives with 4-methoxyphenyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Catalysts like Co(II) acetate (used in analogous heterocyclic syntheses) improve regioselectivity and efficiency . Optimization parameters include temperature (80–120°C), solvent polarity (DMF > THF), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and pyridine/amine proton environments. Aromatic protons appear as distinct multiplets (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.1).

- X-ray Crystallography : Resolves molecular packing and bond angles, especially when co-crystallized with metals (e.g., zirconium sulfophenylphosphonate matrices) .

Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : The 4-methoxyphenyl and pyridine moieties suggest affinity for enzymes/receptors like cholinesterases or serotonin receptors. In silico docking (AutoDock Vina) with homology models can prioritize targets. For example, piperidine/pyridine derivatives show inhibition of acetylcholinesterase (IC₅₀ ~10 μM) . Preliminary in vitro assays (e.g., enzyme inhibition kinetics) should validate hypotheses .

Advanced Research Questions

Q. How can computational modeling resolve electronic and steric effects influencing reactivity in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). Solvent effects (PCM model) refine reaction pathways, such as electrophilic substitution at the pyridine ring. MD simulations (AMBER) assess binding dynamics with biological targets .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

- Methodological Answer : Twinning or disordered solvent molecules complicate refinement. SHELXL (via Olex2) applies restraints for anisotropic displacement parameters and hydrogen bonding. For example, the methoxy group’s rotational freedom may require ISOR/SADI constraints. High-resolution data (<1.0 Å) improve reliability, and TWIN/BASF commands resolve twinning .

Q. How does regioselectivity in functionalization (e.g., nitration or sulfonation) of this compound depend on substituent electronic effects?

- Methodological Answer : The electron-rich 4-methoxyphenyl group directs electrophiles to the pyridine’s meta position. Nitration (HNO₃/H₂SO₄) at 50°C yields 3-nitro derivatives, confirmed by NOESY correlations. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. Competitive experiments with isotopic labeling (¹⁵N) track pathway dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.